molecular formula C21H23N3O B5708547 1-(2-methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethanone

1-(2-methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B5708547
M. Wt: 333.4 g/mol
InChI Key: CRICDVZADFVPHL-UHFFFAOYSA-N
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Description

1-(2-Methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound featuring a 2-methylindole core linked via an ethanone bridge to a 4-phenylpiperazine moiety. The indole ring system is a privileged scaffold in medicinal chemistry, often associated with interactions with neurotransmitter receptors, while the 4-phenylpiperazine group is commonly found in ligands targeting serotonin and dopamine receptors .

Properties

IUPAC Name

1-(2-methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-16-21(18-9-5-6-10-19(18)22-16)20(25)15-23-11-13-24(14-12-23)17-7-3-2-4-8-17/h2-10,22H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRICDVZADFVPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Indole Substituents Piperazine/Equivalent Group Key Activity Reference
Target Compound 2-methyl 4-phenylpiperazine N/A (Structural analog)
1-(5-Nitroindol-3-yl)-2-(4-nitrophenylthio)ethanone 5-nitro Thioether-linked 4-nitrophenyl Antimalarial (pIC50 8.21)
JWH-250 1-pentyl 2-methoxyphenyl Cannabinoid receptor agonist
2-(4-Allylpiperazin-1-yl)-1-(1-phenyltetrazolyl)ethanone Tetrazole ring 4-allylpiperazine Antimicrobial (potential)
2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methylindol-3-yl)ethanone 5-methyl 4-benzhydrylpiperazine CNS modulation (potential)
2-(4-Chloroindol-1-yl)-1-(4-fluorobenzoxazolyl)ethanone 4-chloro 4-fluorobenzoxazolyl-piperidine Anticancer (potential)

Key Research Findings and Trends

  • Electron-Withdrawing Groups : Nitro and bromo substituents on indole enhance antimalarial activity but may reduce CNS penetration due to increased polarity .
  • Lipophilicity : Alkyl chains (e.g., pentyl in JWH-250) improve blood-brain barrier crossing, critical for CNS-targeted agents .
  • Bulkier Substituents : Benzhydryl or benzyl groups on piperazine increase receptor binding affinity but may limit solubility .
  • Halogenation : Fluorine and chlorine improve metabolic stability and electrostatic interactions with target proteins .

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